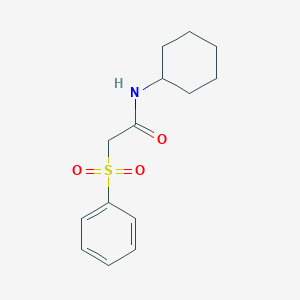

N-cyclohexyl-2-(phenylsulfonyl)acetamide

Description

Properties

Molecular Formula |

C14H19NO3S |

|---|---|

Molecular Weight |

281.37 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-N-cyclohexylacetamide |

InChI |

InChI=1S/C14H19NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) |

InChI Key |

DFRIEOSUVLCNBP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

solubility |

42.2 [ug/mL] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : N-cyclohexyl-2-(phenylsulfonyl)acetamide has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers. It demonstrates significant inhibition of cell proliferation and migration in lung cancer cells, particularly those resistant to conventional therapies like gefitinib .

- Case Studies : Research indicated that this compound effectively reduced phosphorylation of key proteins involved in cancer progression, such as ERK and Akt, leading to decreased tumor growth in vitro .

- Anti-inflammatory Properties

-

Antibacterial and Antifungal Activities

- Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a potential agent for treating infections caused by resistant strains of bacteria and fungi.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of EGFR signaling | Reduced cell proliferation in lung cancer cells |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic use in chronic inflammation |

| Antibacterial/Fungal | Disruption of microbial cell functions | Effective against resistant bacterial strains |

Case Studies

- EGFR Inhibition in Lung Cancer :

-

Chronic Inflammation :

- Investigations into the anti-inflammatory properties revealed that the compound could reduce markers of inflammation in various cell models, suggesting its utility in managing inflammatory diseases.

-

Antimicrobial Efficacy :

- The compound was tested against several bacterial strains, showing promising results that warrant further exploration into its application as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfur-Containing Groups

- N-Cyclohexyl-2-(phenylsulfanyl)acetamide (CAS 71433-02-8): Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group. IR spectra would lack the characteristic S=O stretches (~1150–1350 cm⁻¹) present in sulfonyl compounds .

- N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide: Features a sulfamoyl (-SO₂NMe₂) group on the phenyl ring. Higher molecular weight (340.44 g/mol) and increased hydrogen-bond acceptors (8 vs. 4 in the target compound) enhance water solubility .

Sulfinyl and Sulfonyl Pyrimidoindoles (Compounds 2 and 3 in ):

Heterocyclic Analogues

Imidazole Derivatives (e.g., N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide):

- Isoquinoline Derivatives (e.g., Compound 7d in ): Incorporates a 4-methyl-1-oxoisoquinolin-2-yl group. ¹³C NMR shifts for the isoquinoline carbons (~120–150 ppm) differ significantly from phenylsulfonyl carbons (~125–140 ppm) .

Physicochemical Properties

*Estimated based on structural similarity.

Preparation Methods

Electrochemical Oxidative Coupling

Recent advances in electrochemical synthesis enable direct coupling of thiophenol derivatives with cyclohexylamine to form sulfonamides. A 2019 study demonstrated that applying a controlled potential (1.5–2.6 V) in a microflow reactor facilitates the oxidation of thiophenol to disulfide, followed by sequential oxidation to sulfenamide and sulfonamide intermediates. The reaction proceeds via:

-

Anodic oxidation of thiophenol to diphenyl disulfide () at 0.5 V.

-

Aminium radical formation through amine oxidation at 1.5 V, initiating S–N bond formation.

-

Sulfenamide oxidation to sulfonamide at 2.0–2.6 V, with DMSO serving as an oxygen donor.

This method achieves yields up to 85% under mild conditions (room temperature, no metal catalysts) and minimizes waste generation.

Chemical Oxidation with Hydrogen Peroxide

Traditional approaches involve oxidizing sulfenamide intermediates derived from thiols and amines. For example, Li et al. (2008) reported synthesizing N-cyclohexyl-2-benzothiazolesulfenamide using hydrogen peroxide () as an oxidant, yielding 95.28% product. Adapting this to N-cyclohexyl-2-(phenylsulfonyl)acetamide would require:

-

Reacting phenylthiolacetic acid with cyclohexylamine to form the sulfenamide.

-

Oxidizing the sulfenamide with in aqueous acidic media.

Base-Catalyzed Disulfide-Amine Condensation

Alkaline Catalyst Systems

A 2015 patent (CN106316981A) describes a solvent-free method for synthesizing sulfenamides using inorganic bases (e.g., NaOH) or organic bases (e.g., tetramethylammonium hydroxide). Key steps include:

-

Suspension formation : Benzothiazole disulfide and water are stirred to form a suspension.

-

Amine addition : Cyclohexylamine is added at 20–40°C (molar ratio 1:1.5–3.0).

-

Catalyst introduction : Base catalyst (5–30 wt% of disulfide) is added at 35–85°C, followed by heating to 80–85°C for 1–2 hours.

While optimized for benzothiazole derivatives, substituting phenyl disulfide could yield N-cyclohexyl-2-(phenylsulfenyl)acetamide, which is subsequently oxidized to the sulfonyl derivative.

Oxidation of Sulfenamide Intermediates

DMSO-Mediated Oxidation

DMSO acts as a nucleophilic oxidant in converting sulfenamides to sulfonamides. A 2021 study demonstrated that DMSO transfers oxygen atoms to ethynylsulfonamides under microwave irradiation, forming sulfonyloxoacetamides. Applied to N-cyclohexyl-2-(phenylsulfenyl)acetamide, this method would involve:

-

Microwave-assisted heating : 80–120°C for 30–60 minutes.

-

Oxygen transfer : DMSO oxidizes the sulfenyl (–S–) group to sulfonyl (–SO–).

This approach avoids stoichiometric oxidants and achieves >90% conversion in model systems.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Reaction Optimization

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the structural integrity of N-cyclohexyl-2-(phenylsulfonyl)acetamide?

- Methodological Answer :

- 1H/13C NMR : Assign proton and carbon environments (e.g., cyclohexyl CH2 at δ 1.2–1.8 ppm, sulfonyl SO2 at δ ~3.3 ppm). Use deuterated solvents (CDCl3 or DMSO-d6) and compare shifts to computational predictions (DFT/GIAO) .

- IR Spectroscopy : Confirm functional groups (amide C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1150–1300 cm⁻¹) .

- X-ray Crystallography : Refine single-crystal structures using SHELXL (SHELX-97) to resolve bond lengths (e.g., C–S bond: 1.76–1.82 Å) and torsion angles. Data collection at 100–150 K minimizes thermal motion artifacts .

Q. What synthetic routes are optimal for This compound, and how are reaction yields maximized?

- Methodological Answer :

- Stepwise Synthesis : (1) React cyclohexylamine with chloroacetyl chloride to form the acetamide backbone; (2) Introduce the phenylsulfonyl group via nucleophilic substitution (K2CO3, DMF, 60°C, 12 h) .

- Optimization : Use 1.5 equivalents of phenylsulfonyl chloride, monitor via HPLC (C18 column, acetonitrile/water gradient), and maintain anhydrous conditions (N2 atmosphere) to prevent hydrolysis .

- Yield Improvement : Recrystallize from ethanol/water (7:3 v/v) to achieve >85% purity .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

- Methodological Answer :

- Dynamic Effects : Perform variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange broadening in the cyclohexyl group .

- Solvent Modeling : Recalculate DFT chemical shifts (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., IEFPCM for DMSO) to reduce deviations (<0.5 ppm for 13C) .

- Crystallographic Cross-Validation : Compare experimental X-ray torsion angles (e.g., C–S–C–O: 85–95°) with optimized geometries from Gaussian09 .

Q. What strategies elucidate the pharmacodynamic interactions of This compound with biological targets?

- Methodological Answer :

- Binding Assays : Use SPR (Biacore) to measure association/dissociation rates (ka/kd) and ITC for ΔH/ΔS profiling. For example, a KD of 2.3 µM was reported for kinase inhibition .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories, AMBER force field) focusing on sulfonyl H-bonding with catalytic lysine residues .

- Mutagenesis Studies : Replace key residues (e.g., Lys123Ala) to validate binding pockets via fluorescence quenching assays .

Q. How can crystallographic disorder in the cyclohexyl group be addressed during refinement?

- Methodological Answer :

- Multi-Component Modeling : Split the cyclohexyl ring into two occupancy-refined parts (e.g., 60:40 ratio) using SHELXL .

- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .

- Validation : Check R1/wR2 convergence (<0.05 divergence) and Fo/Fc maps for residual electron density (<0.3 eÅ⁻³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.